

SNT-207858 Free Base: A Technical Guide for Cancer-Induced Cachexia Research

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Compound of Interest

Compound Name: SNT-207858 free base

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical research on **SNT-207858 free base**, a potent and selective melanocortin-4 (MC-4) receptor antagonist, for the potential treatment of cancer-induced cachexia. This document summarizes key findings, details experimental methodologies, and visualizes the underlying biological pathways to support further investigation and drug development efforts in this critical area of oncology.

Introduction to Cancer-Induced Cachexia and the Role of the Melanocortin System

Cancer-induced cachexia is a multifactorial syndrome characterized by involuntary weight loss, muscle wasting (sarcopenia), and anorexia. It significantly impacts patients' quality of life, response to therapy, and overall survival. A key pathway implicated in the development of cachexia is the central melanocortin system. Pro-inflammatory cytokines, often elevated in cancer patients, can stimulate the production of α -melanocyte-stimulating hormone (α -MSH), an agonist of the melanocortin-4 receptor (MC-4R). Activation of the MC-4R in the hypothalamus is associated with decreased appetite and increased energy expenditure, contributing to the cachectic state. Therefore, antagonism of the MC-4R presents a promising therapeutic strategy to counteract the debilitating effects of cancer-induced cachexia.

SNT-207858 Free Base: A Selective MC-4 Receptor Antagonist

SNT-207858 is a non-peptidic, orally available, and blood-brain barrier penetrating small molecule that acts as a selective antagonist of the MC-4 receptor.^[1] Its pharmacological profile suggests its potential to mitigate the metabolic dysregulation characteristic of cancer cachexia by blocking the downstream signaling of α -MSH.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for SNT-207858.

Parameter	Value	Assay Type	Reference
MC-4R Binding Affinity (IC ₅₀)	22 nM	Radioligand Binding Assay	[1]
MC-4R Functional Antagonism (IC ₅₀)	11 nM	Functional Assay	
Selectivity vs. MC-3R	170-fold	[1]	
Selectivity vs. MC-5R	40-fold	[1]	

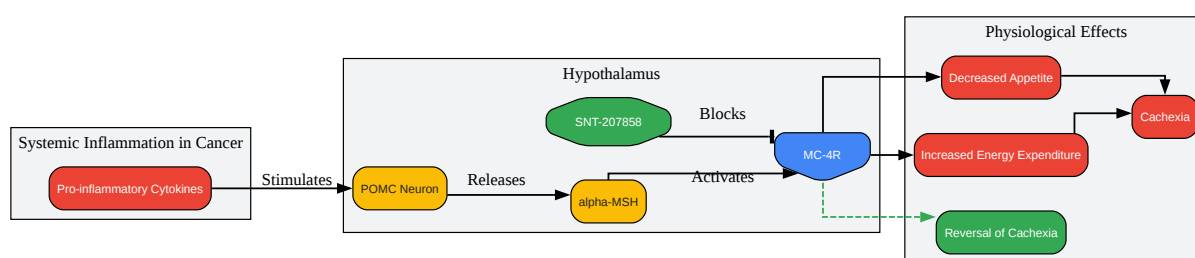
Table 1: In Vitro Pharmacology of SNT-207858

Animal Model	Treatment	Key Findings	Reference
C26 Adenocarcinoma-induced Cachexia in Mice	30 mg/kg, oral, once daily	Significantly reduced tumor-induced weight loss. Most treated mice did not develop cachexia and showed slight gains in fat and lean body mass.	

Table 2: In Vivo Efficacy of SNT-207858 in a Cancer Cachexia Model

Signaling Pathway of the Melanocortin-4 Receptor in Cancer Cachexia

The following diagram illustrates the proposed mechanism of action of SNT-207858 in the context of the MC-4 receptor signaling pathway in cancer-induced cachexia.



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Caption: MC-4R signaling in cachexia and the inhibitory action of SNT-207858.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the pre-clinical evaluation of SNT-207858.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional antagonist activity of SNT-207858 at the melanocortin-4 receptor.

Protocol:

- Receptor Binding Assay:

- Membranes from cells stably expressing the human MC-4 receptor were used.
- A radiolabeled ligand, such as [125 I]-NDP- α -MSH, was used to compete with unlabeled SNT-207858 at various concentrations.
- The reaction was incubated to allow for binding equilibrium.
- Bound and free radioligand were separated by filtration.
- The radioactivity of the filters was measured using a gamma counter.
- The IC₅₀ value, the concentration of SNT-207858 that inhibits 50% of the specific binding of the radioligand, was calculated using non-linear regression analysis.
- Functional Assay (cAMP Measurement):
 - Cells expressing the MC-4 receptor were pre-incubated with various concentrations of SNT-207858.
 - The cells were then stimulated with a known agonist of the MC-4R, such as α -MSH, to induce cyclic AMP (cAMP) production.
 - Intracellular cAMP levels were measured using a commercially available immunoassay kit.
 - The IC₅₀ value, the concentration of SNT-207858 that inhibits 50% of the agonist-induced cAMP production, was determined.

In Vivo Cancer-Induced Cachexia Model

Objective: To evaluate the efficacy of orally administered SNT-207858 in preventing weight loss and muscle wasting in a murine model of cancer cachexia.

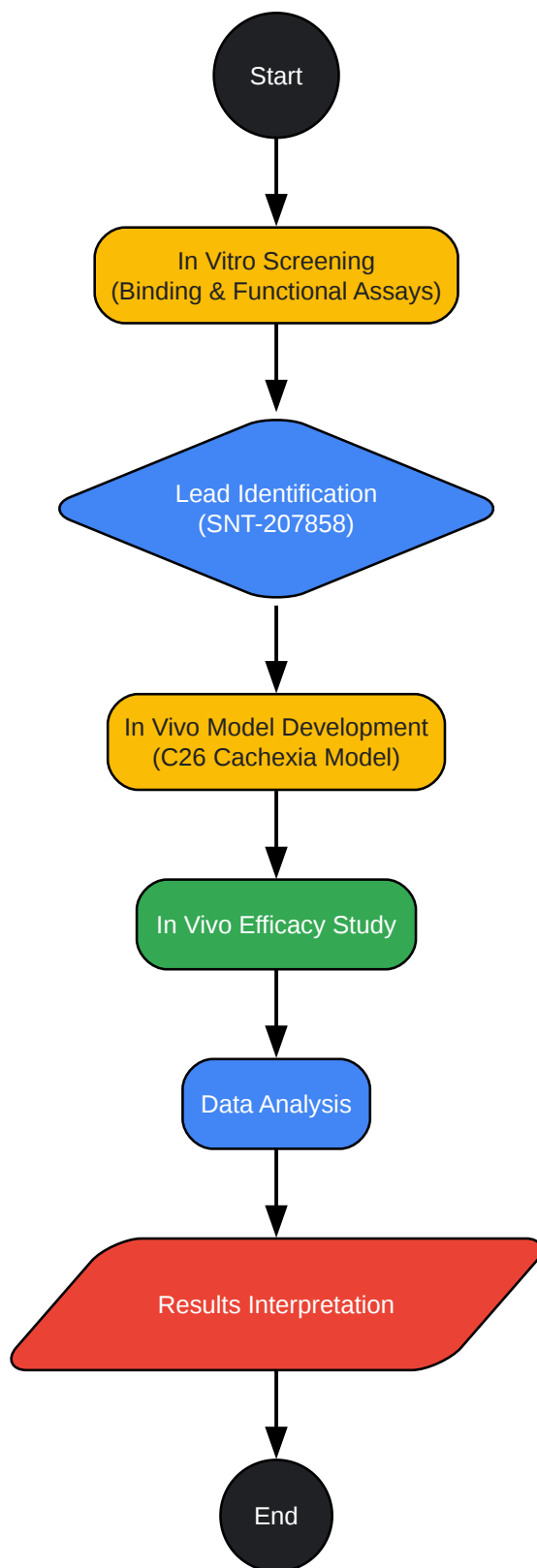
Protocol:

- Animal Model:
 - Male BALB/c mice were used.

- Colon 26 (C26) adenocarcinoma cells, a well-established murine model for inducing cachexia, were cultured in appropriate media.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- A suspension of C26 cells (e.g., 1×10^6 cells in phosphate-buffered saline) was subcutaneously injected into the flank of the mice.[\[5\]](#) Control animals received a vehicle injection.
- Drug Administration:
 - SNT-207858 was formulated for oral administration (e.g., in a suitable vehicle like 0.5% methylcellulose).
 - Treatment with SNT-207858 (e.g., 30 mg/kg) or vehicle was initiated, typically one day after tumor cell inoculation, and continued once daily for the duration of the study (e.g., 14-21 days).
- Outcome Measures:
 - Body Weight: Animals were weighed daily.
 - Tumor Volume: Tumor size was measured regularly (e.g., every 2-3 days) using calipers.
 - Body Composition: At the end of the study, lean body mass and fat mass were determined using techniques such as dual-energy X-ray absorptiometry (DEXA) or by dissecting and weighing specific muscles (e.g., gastrocnemius, tibialis anterior) and fat pads (e.g., epididymal fat).
 - Food Intake: Daily food consumption was monitored.
- Statistical Analysis:
 - Data were analyzed using appropriate statistical methods, such as t-tests or ANOVA, to compare the different treatment groups. A p-value of <0.05 was typically considered statistically significant.

Experimental Workflow

The following diagram outlines the general workflow for the pre-clinical evaluation of SNT-207858 for cancer-induced cachexia.



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